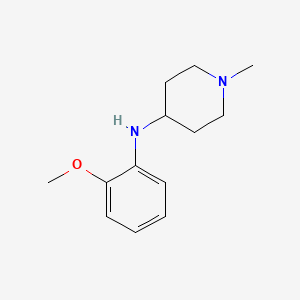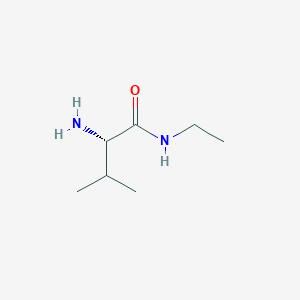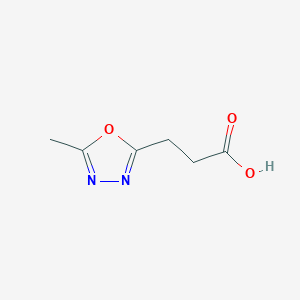
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine, also known as NMP-4A, is a synthetic compound that has recently been studied for its potential applications in laboratory experiments and scientific research. NMP-4A is a derivative of a natural alkaloid, piperine, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Leishmaniasis Treatment
The compound has been studied for its potential use in treating leishmaniasis, a disease caused by parasites. It has shown inhibitory effects against Leishmania mexicana and could reduce the parasite load significantly in an experimental model . This suggests its potential as a therapeutic agent in combating parasitic infections.
Nickel Ion Detection
A derivative of the compound has been utilized as a fluorescent probe for the selective detection of nickel ions (Ni 2+) in environmental samples. This application is crucial for monitoring nickel levels in ecosystems and preventing nickel-associated health risks .
Pharmacological Research
In pharmacology, derivatives of the compound have been explored as potential HIV-1 Vif antagonists. This research is part of ongoing efforts to find new treatments for HIV by targeting different stages of the virus’s life cycle .
Biochemistry
In the field of biochemistry, the compound’s derivatives have been used to study phenolic antioxidants, which play a critical role in protecting cells against oxidative stress. Understanding these compounds can lead to the development of new antioxidants for medical and cosmetic applications .
Organic Synthesis
The compound serves as a precursor in organic synthesis, contributing to the creation of various organic molecules. Its derivatives have been used to synthesize other complex compounds, showcasing its versatility in chemical reactions .
Analytical Chemistry
In analytical chemistry, the compound has been part of studies on the metabolism and toxicological detection of new psychoactive substances. Its role in such studies is vital for developing drug screening methods and understanding the metabolic pathways of various compounds .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGXXVOBPBVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)









![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)
